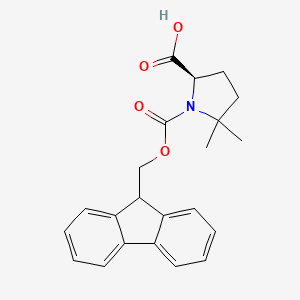

(R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid

Descripción

BenchChem offers high-quality (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-22(2)12-11-19(20(24)25)23(22)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFFLWRZPGHUGE-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC[C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

synthesis and purification of (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid

An In-depth Technical Guide to the Synthesis and Purification of (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic Acid

Introduction: The Significance of Steric Constraint in Peptide Design

In the landscape of peptide chemistry and drug development, the conformational control of peptide backbones is a paramount objective. Unnatural amino acids that impose specific structural constraints are invaluable tools for modulating biological activity, enhancing stability against proteolysis, and refining receptor-binding selectivity. (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, a derivative of proline, is a powerful building block in this domain. The gem-dimethyl group at the C-5 position of the pyrrolidine ring introduces significant steric hindrance, which has a profound impact on the local peptide conformation. Specifically, it strongly favors a cis conformation of the preceding peptide bond (Xaa-dmP), a feature that is relatively rare in native proteins but can be crucial for designing specific secondary structures or mimicking protein turns.[1][2]

The common use of this valuable amino acid has been historically challenged by the difficulty of its incorporation into peptide sequences due to the steric hindrance imposed by the gem-dimethyl moiety.[1] This guide provides a comprehensive overview of the synthesis and purification of the Fmoc-protected (R)-enantiomer, offering field-proven insights and detailed protocols for researchers in organic chemistry and drug discovery. We will navigate the synthetic pathway from the precursor amino acid to the final, highly pure product required for solid-phase peptide synthesis (SPPS).

Part 1: Synthesis of the Chiral Backbone: (R)-5,5-dimethyl-pyrrolidine-2-carboxylic acid

The foundational step is the stereoselective synthesis of the core amino acid. The primary challenge lies in establishing the (R) stereocenter at the C-2 position. Two principal strategies are prevalent in the literature: the resolution of a racemic mixture and asymmetric synthesis.

-

Asymmetric Synthesis: Modern approaches, such as the catalytic asymmetric synthesis described by Elaridi, Jackson, & Robinson, offer an elegant route. This method utilizes a cross-metathesis reaction followed by an acid-catalyzed cyclization to yield the desired product in high enantioselectivity.[3] While efficient, this may require specialized catalysts and expertise not available in all laboratories.

-

Diastereomeric Resolution: A more classical and widely accessible method involves the synthesis of racemic 5,5-dimethylproline followed by resolution using a chiral resolving agent, such as D-tartaric acid.[4] This approach, while potentially lower in overall yield, is robust and highly effective.

This guide will focus on the resolution pathway due to its broad applicability. The process begins with the synthesis of the racemic amino acid, which can be achieved through various established routes, followed by separation of the enantiomers.

Workflow for Synthesis and Resolution of 5,5-dimethylproline

Caption: Workflow for the synthesis and chiral resolution of the proline backbone.

Part 2: Nα-Fmoc Protection: Securing the Amino Terminus

With the chiral amino acid in hand, the next critical step is the protection of the α-amino group with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is the cornerstone of modern SPPS, prized for its stability to acidic conditions (used for side-chain deprotection and resin cleavage) and its lability to mild bases like piperidine.[5][6]

The standard procedure involves reacting the amino acid with an activated Fmoc reagent, such as 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), under aqueous basic conditions, often referred to as Schotten-Baumann conditions.[7][8]

Causality Behind Experimental Choices:

-

Base: A base like sodium bicarbonate or sodium carbonate is essential to deprotonate the amino group of the proline derivative, rendering it nucleophilic enough to attack the electrophilic carbonyl of the Fmoc reagent.[7] It also neutralizes the acidic byproduct of the reaction.

-

Solvent System: A mixed solvent system, typically an organic solvent like 1,4-dioxane or acetone with water, is used to dissolve both the polar amino acid and the nonpolar Fmoc reagent.[9]

-

Temperature: The reaction is initially cooled to 0-5°C before the dropwise addition of the Fmoc reagent. This is crucial to control the exothermic reaction and minimize potential side reactions, such as the formation of dipeptides.[9] The reaction is then allowed to warm to room temperature to ensure completion.

Experimental Protocol: Fmoc Protection

-

Dissolution: Dissolve (R)-5,5-dimethyl-pyrrolidine-2-carboxylic acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until a clear solution is obtained.

-

Cooling: Cool the solution in an ice bath to 0-5°C.

-

Fmoc Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over 30-60 minutes with vigorous stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (12-18 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

-

Initial Work-up: Dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and wash twice with diethyl ether to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.[7]

-

Acidification and Precipitation: Collect the aqueous layer and cool it in an ice bath. Carefully acidify the solution to a pH of approximately 2 by the slow addition of 1 M HCl. The target compound, (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, will precipitate as a white solid.[7]

-

Isolation: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts.

-

Drying: Dry the crude product under vacuum to a constant weight.

Fmoc Protection Mechanism

Caption: Comparative workflow for the purification of the final product.

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent system. A common choice for Fmoc-amino acids is a mixture like ethyl acetate/hexane or a single solvent like toluene. [7]The goal is to find a system where the compound is soluble at elevated temperatures but sparingly soluble at room or lower temperatures.

-

Dissolution: Place the crude, dry product in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen solvent (or the more polar solvent of a binary system, e.g., ethyl acetate).

-

Heating: Gently heat the mixture with stirring (e.g., on a hot plate at ~50-60°C) until the solid completely dissolves. If using a binary system, add the less polar solvent (e.g., hexane) dropwise until the solution becomes slightly turbid, then add a few drops of the polar solvent to redissolve and clarify.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, the flask can be placed in a refrigerator or ice bath to maximize the yield of the precipitate.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.

-

Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40°C) until a constant weight is achieved.

Part 4: Quality Control and Final Product Specification

Rigorous analytical testing is mandatory to confirm the identity, chemical purity, and enantiomeric purity of the final product. This ensures that the building block will perform reliably in demanding applications like SPPS.

| Parameter | Method | Specification | Rationale |

| Appearance | Visual Inspection | White to off-white powder | Confirms the general purity and absence of colored impurities. |

| Chemical Purity | Reversed-Phase HPLC | ≥98.0% (by area at 254 nm) | Quantifies the main compound relative to synthesis-related impurities. [10] |

| Enantiomeric Purity | Chiral HPLC | ≥99.0% (R)-enantiomer | Confirms the stereochemical integrity, which is critical for biological activity. |

| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Confirms the chemical structure and molecular weight of the compound. [4] |

| Optical Rotation | Polarimetry | Specific value (e.g., [a]D20 = +13 ± 2º, c=1 in DMF) [10] | Provides a bulk measurement of enantiomeric purity. |

Conclusion

The is a multi-step process that requires careful attention to reaction conditions and purification techniques. The steric hindrance imparted by the gem-dimethyl group, while being the source of its utility in peptide design, necessitates optimized protocols for both the Fmoc-protection and subsequent purification steps. By following the detailed procedures for synthesis, diastereomeric resolution, Fmoc protection, and recrystallization outlined in this guide, researchers can reliably produce this valuable building block with the high degree of purity required for advanced peptide synthesis and drug discovery applications.

References

-

Elaridi, J., Jackson, W. R., & Robinson, A. J. (2005). A catalytic asymmetric synthesis of 5,5-dimethylproline. Tetrahedron: Asymmetry, 16(11), 2025-2029. [Link]

-

Cěrovský, V., & Scheraga, H. A. (2003). A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments. Journal of Peptide Research, 61(3), 140-151. [Link]

-

Hinderaker, M. P., & Raines, R. T. (2003). Synthesis of Fmoc-Asn(trt)-5,5-Dimethyl-L-Proline. Supporting Information for Protein Science, 12, 1188–1194. [Link]

-

Magaard, V. W., et al. (2005). 5,5-Dimethylproline dipeptides: An acid-stable class of pseudoproline. Request PDF based on various publications. [Link]

-

Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 10-23). Academic Press. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

-

Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

- Google Patents. (2013). CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.

-

ResearchGate. (2022). How to do the Fmoc amino acid recrystallization? [Link]

Sources

- 1. A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A catalytic asymmetric synthesis of 5,5-dimethylproline [laur.lau.edu.lb:8443]

- 4. raineslab.com [raineslab.com]

- 5. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. benchchem.com [benchchem.com]

- 10. chemimpex.com [chemimpex.com]

Technical Whitepaper: Sourcing, Mechanistic Application, and Synthesis Protocols for (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid

Executive Summary

In the landscape of modern peptide engineering and drug discovery, the strategic incorporation of unnatural amino acids is paramount for overcoming the poor pharmacokinetic properties of native peptides. (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid (commonly known as Fmoc-5,5-dimethyl-D-proline or Fmoc-Dmp-OH) is a highly specialized, sterically hindered building block. By introducing gem-dimethyl groups at the C5 position of the pyrrolidine ring and utilizing the D-stereocenter, this compound enforces severe conformational restrictions, inducing rigid β -turn structures and shielding adjacent peptide bonds from proteolytic degradation.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, commercial sourcing landscape, mechanistic utility, and the specialized solid-phase peptide synthesis (SPPS) protocols required to handle its extreme steric bulk.

Chemical Identity & Physicochemical Properties

Understanding the structural parameters of this building block is essential for predicting its behavior during synthesis and its final impact on the peptide's tertiary structure. The compound is widely cataloged under the CAS Number 1310680-45-5 [1].

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name (IUPAC) | (R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid |

| Common Synonyms | Fmoc-5,5-dimethyl-D-proline; (R)-Fmoc-dmp; Fmoc-5,5-dmP-OH (R) |

| CAS Registry Number | 1310680-45-5 |

| Molecular Formula | C₂₂H₂₃NO₄ |

| Molecular Weight | 365.43 g/mol |

| SMILES String | O=C(OCC1C2=CC=CC=C2C3=CC=CC=C31)N(C(C)(C)CC4)[C@H]4C(O)=O |

| Standard Purity | ≥ 95% to 98% (Supplier dependent) |

| Storage Temperature | 2–8°C or -20°C (Long-term preservation of chiral integrity) |

Data aggregated from primary supplier specifications including 1[1] and 2[2].

Commercial Sourcing & Supplier Landscape

Due to the complex asymmetric synthesis required to produce the D-enantiomer with gem-dimethyl substitution, sourcing high-purity (R)-Fmoc-5,5-dimethyl-D-proline is critical. Impurities (such as the L-enantiomer or des-methyl byproducts) can catastrophically derail sequence-specific peptide folding.

Table 2: Major Commercial Suppliers

| Supplier | Catalog / Item ID | Purity | Reference Link |

| Sigma-Aldrich (MilliporeSigma) | AABH9AC9986F | 98% | 2[2] |

| BLD Pharm | BD00786356 | High | 3[3] |

| Iris Biotech GmbH | FAA3280 | High | 4[4] |

| AChemBlock | Y235430 | 95% | 1[1] |

| Cusabio | CSB-DT2549 | 95% | 5[5] |

| Geno-Chem | FAA3280.0005 | High | 6[6] |

Structural Biology & Mechanistic Causality

The decision to incorporate 5,5-dimethyl-D-proline into a sequence is never arbitrary; it is a calculated structural intervention.

The Gem-Dimethyl Effect: Standard proline restricts the ϕ (phi) dihedral angle, but the addition of two methyl groups at the C5 (delta) position creates massive steric bulk directly adjacent to the pyrrolidine nitrogen.

-

Proteolytic Shielding: The bulk heavily shields the N-terminal peptide bond from enzymatic hydrolysis, drastically increasing in vivo half-life.

-

Conformational Pre-organization: The combination of the D-stereocenter at C2 and the C5 bulk strongly biases the peptide backbone to adopt a Type II' β -turn. This reduces the entropic penalty upon receptor binding, thereby increasing target affinity.

Caption: Mechanistic pathways showing how 5,5-dimethyl-D-proline enhances peptide stability and affinity.

Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols

Coupling to the nitrogen of 5,5-dimethylproline is notoriously difficult. Standard reagents (like DIC/HOBt) are kinetically insufficient to overcome the activation energy barrier imposed by the C5 gem-dimethyl shielding. The following self-validating protocol utilizes highly reactive O-7-azabenzotriazolyl esters and mandatory analytical checkpoints.

Phase 1: Coupling Fmoc-5,5-dimethyl-D-proline to the Peptide-Resin

-

Resin Swelling: Swell the peptide-bound resin in N,N-Dimethylformamide (DMF) for 30 minutes to maximize polymer matrix expansion.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

-

Activation: Dissolve 3.0 equivalents of (R)-Fmoc-5,5-dimethyl-D-proline and 3.0 eq of HATU in minimal DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA).

-

Causality: HATU is selected over carbodiimides due to its superior efficiency in forming the active ester of bulky, unnatural amino acids.

-

-

Coupling: Add the activated mixture to the resin. Agitate for 2 to 4 hours at room temperature.

-

Validation: Perform a standard Kaiser test. A negative result (yellow beads) validates complete coupling.

Phase 2: Deprotection and Validation (Self-Validating Step)

-

Fmoc Cleavage: Remove the Fmoc group from the newly attached 5,5-dimethyl-D-proline using 20% piperidine in DMF.

-

Secondary Amine Validation: Perform a Chloranil test .

-

Causality: The standard Kaiser test yields false negatives for secondary amines (like proline derivatives). The Chloranil test is mandatory here. A positive result (blue/green beads) confirms successful Fmoc removal, exposing the highly hindered secondary amine.

-

Phase 3: Coupling the Subsequent Amino Acid (The Steric Bottleneck)

-

Hyper-Activation: Dissolve 4.0 eq of the next Fmoc-AA-OH, 4.0 eq of HATU, and 4.0 eq of HOAt in DMF. Add 8.0 eq of DIPEA.

-

Microwave-Assisted Coupling:

-

Causality: Room temperature coupling onto the gem-dimethyl shielded nitrogen often fails or requires 12+ hours. Apply microwave irradiation (75°C for 20-30 minutes) to overcome the thermodynamic barrier for amide bond formation.

-

-

Microcleavage Validation: Cleave a 2 mg aliquot of resin using a TFA/TIPS/H₂O cocktail. Analyze via LC-MS to confirm the mass of the desired coupled product before proceeding with the synthesis.

Caption: Workflow for SPPS incorporating sterically hindered Fmoc-5,5-dimethyl-D-proline.

References

-

epos-SDB 2024.1 - Fmoc-5,5-dimethyl-D-proline - Iris Biotech GmbH. Available at:[Link][4]

-

Fmoc-5,5-dimethyl-D-proline - Cusabio. Available at:[Link][5]

Sources

- 1. N-Fmoc-5,5-dimethyl-D-proline 95% | CAS: 1310680-45-5 | AChemBlock [achemblock.com]

- 2. (R)-Fmoc-dmp | 1310680-45-5 [sigmaaldrich.com]

- 3. 215178-45-3|(R)-(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. media.iris-biotech.de [media.iris-biotech.de]

- 5. cusabio.com [cusabio.com]

- 6. geno-chem.com [geno-chem.com]

5,5-Dimethylproline: A Molecular Hinge for Next-Generation Peptidomimetics

An In-Depth Technical Guide for Researchers

Executive Summary: The therapeutic potential of peptides is often hindered by their conformational flexibility and susceptibility to enzymatic degradation. Peptidomimetics aim to overcome these limitations by introducing structural modifications that impart more drug-like properties. Proline is a unique residue that influences peptide backbone conformation, but the cis/trans isomerization of the X-Pro amide bond complicates rational design. This guide introduces 5,5-dimethylproline (dmP), a synthetic proline analog, as a powerful tool for conformational control. The gem-dimethyl substitution at the C5 position acts as a "molecular hinge," locking the preceding peptide bond into an almost exclusive cis conformation. This guide provides an in-depth analysis of the causality behind dmP's conformational effects, detailed protocols for its synthesis and incorporation into peptides, and a review of its applications in enhancing binding affinity and metabolic stability, positioning it as a critical component in the modern drug developer's toolkit.

Part 1: The Conundrum of Flexibility in Peptide Therapeutics

Peptides represent a highly attractive class of therapeutics due to their high specificity and potency. However, their clinical utility is often compromised by inherent weaknesses: low metabolic stability, poor oral bioavailability, and high conformational flexibility.[1][2] A peptide in solution does not exist as a single, rigid structure but rather as an ensemble of interconverting conformers. This flexibility leads to a significant entropic penalty upon binding to a target receptor, as the peptide must adopt a single, "bioactive" conformation.[1]

Peptidomimetic design seeks to address these challenges by creating molecules that retain the desired biological activity but have improved pharmacokinetic properties. A key strategy is the introduction of conformational constraints to pre-organize the molecule into its bioactive shape.

The Unique Role of Proline: Proline stands apart from other proteinogenic amino acids due to its cyclic side chain, which restricts the backbone dihedral angle (φ) and reduces the conformational freedom of the polypeptide chain.[3][4] Critically, the peptide bond preceding a proline residue (the X-Pro bond) can exist in either a cis or trans conformation, with the trans form being only marginally more stable. This cis/trans isomerization is a slow process that can be a rate-limiting step in protein folding and can lead to conformational heterogeneity in synthetic peptides, complicating structure-activity relationship (SAR) studies.[3][5] Controlling this isomerization is therefore a prime target for peptidomimetic design.

Part 2: 5,5-Dimethylproline (dmP) as a Potent Conformational Lock

5,5-Dimethylproline is a synthetic analog of proline that powerfully addresses the issue of cis/trans isomerization. The introduction of two methyl groups at the C5 (Cδ) position of the pyrrolidine ring creates significant steric hindrance.

The Causality of the cis Lock: This steric strain, a manifestation of the Thorpe-Ingold effect, restricts the puckering of the pyrrolidine ring. The gem-dimethyl groups favor a conformation that minimizes steric clash with the substituent on the preceding amino acid (the "X" residue). This energetically favorable arrangement is achieved almost exclusively when the X-dmP amide bond is in the cis conformation.[6][7] Consequently, incorporating dmP into a peptide sequence effectively locks the preceding bond into a cis geometry, removing the ambiguity of isomerization and enforcing a specific, predictable kink in the peptide backbone.[8]

Data Presentation: Amide Bond Geometry

The table below summarizes the profound effect of dmP on the ω dihedral angle, which defines the cis/trans nature of the peptide bond.

| Peptide Bond | Predominant Conformation | Typical ω Angle (°) | Population Ratio (cis:trans) |

| X-Pro | trans (favored) | ~180° (trans), ~0° (cis) | Varies (e.g., ~4:1) |

| X-dmP | cis (locked) | ~0° | >9:1[7] |

Visualization: The Steric Influence of dmP

The following diagram illustrates how the gem-dimethyl groups on dmP sterically favor the cis conformation over the trans.

Caption: Steric clash between the R-group and a methyl group disfavors the trans isomer.

Part 3: Synthesis and Incorporation of 5,5-Dimethylproline

The utility of dmP in peptidomimetics is predicated on its efficient and stereochemically controlled synthesis and incorporation. While challenging due to steric hindrance, robust protocols have been developed.

Experimental Protocol: Catalytic Asymmetric Synthesis of L-5,5-Dimethylproline

This protocol is adapted from a method involving cross-metathesis and acid-catalyzed cyclization, which provides high yield and enantioselectivity.[9]

Rationale: This approach leverages a powerful ruthenium-catalyzed cross-metathesis reaction to build the key carbon skeleton, followed by an efficient intramolecular cyclization to form the pyrrolidine ring.

-

Cross-Metathesis:

-

Dissolve N-acetyl-allylglycine methyl ester (1.0 eq) in dry dichloromethane (DCM).

-

Add 2-methylbut-2-ene (5.0 eq) to the solution.

-

Add a second-generation Grubbs' catalyst (e.g., 2 mol%) to the mixture under an inert atmosphere (Argon or Nitrogen).

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC for the consumption of the starting material.

-

Causality: The Grubbs' catalyst facilitates the metathesis between the terminal alkene of the allylglycine and the internal alkene of 2-methylbut-2-ene, efficiently forming the prenylglycine derivative. The excess of 2-methylbut-2-ene drives the reaction to completion.

-

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure prenylglycine derivative.

-

-

Acid-Catalyzed Cyclization:

-

Dissolve the purified prenylglycine derivative in a suitable solvent (e.g., DCM).

-

Add a strong acid catalyst, such as trifluoromethanesulfonic acid (1.1 eq), at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Causality: The strong acid protonates the double bond, initiating an intramolecular electrophilic attack by the nitrogen atom, leading to the formation of the 5,5-dimethylated pyrrolidine ring.

-

-

Hydrolysis and Resolution:

-

Hydrolyze the resulting methyl ester under basic conditions (e.g., LiOH in THF/water).

-

The resulting racemic 5,5-dimethylproline can be resolved using a chiral resolving agent like D-tartaric acid to isolate the desired L-enantiomer.[10]

-

Visualization: Synthesis Workflow

Caption: Key steps in the asymmetric synthesis of L-5,5-dimethylproline.

Experimental Protocol: Incorporation of dmP via SPPS

Incorporating the sterically bulky dmP residue into a growing peptide chain requires optimized coupling conditions to ensure efficient acylation.

Rationale: Standard coupling reagents may fail to overcome the steric hindrance of the dmP secondary amine. More potent activating agents are necessary for high-yield synthesis. Studies have shown that reagents like O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) are superior for this challenging coupling.[6]

-

Resin Preparation: Start with a pre-loaded Fmoc-amino acid resin (e.g., Wang or Rink Amide).

-

Fmoc Deprotection: Swell the resin in DMF, then treat with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminal amino acid. Wash thoroughly with DMF.

-

dmP Coupling (Critical Step):

-

In a separate vessel, pre-activate Fmoc-L-dmP-OH (3.0 eq) by dissolving it in DMF with HATU (2.9 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6.0 eq).

-

Allow the activation to proceed for 2-5 minutes.

-

Add the activated dmP solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2-4 hours. A ninhydrin test can be used to monitor the reaction's completion.

-

Causality: HATU forms a highly reactive O-acylisourea intermediate with the Fmoc-dmP-OH, which is highly susceptible to nucleophilic attack from the free amine on the resin, even with the steric bulk of the dmP residue.

-

-

Chain Elongation: After successful coupling of dmP, wash the resin and proceed with standard Fmoc-SPPS cycles for the remaining amino acids.

-

Cleavage and Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase HPLC.

Part 4: Applications in Peptidomimetic Design

The ability to enforce a cis amide bond makes dmP a valuable tool for stabilizing bioactive conformations and enhancing metabolic stability.

1. Stabilizing Bioactive Conformations and Enhancing Affinity

Many peptides adopt a specific turn structure or kinked conformation upon binding to their biological target. If this conformation involves a cis X-Pro bond, substituting Pro with dmP can pre-organize the peptide into this bioactive state. This reduces the entropic cost of binding, which can lead to a significant increase in binding affinity and receptor selectivity.

Case Study: Ribonuclease A Folding Researchers have used dmP as a substitute for Pro93 in fragments of bovine pancreatic ribonuclease A (RNase A).[6] The native Tyr92-Pro93 bond exists in a cis conformation. By incorporating dmP at position 93, the peptide fragment is locked into this native-like cis fold. This allows for the study of folding pathways and the stabilization of specific structural motifs, demonstrating dmP's utility in protein engineering and chemical biology.[5][6]

2. Increasing Metabolic Stability

Proteolytic enzymes (proteases) are a primary cause of peptide degradation in vivo.[11] These enzymes have highly specific recognition sites and require substrates to adopt a particular conformation to fit into their active site.

Mechanism of Protection: The rigid cis bond introduced by dmP creates a sharp, unnatural kink in the peptide backbone. This conformation is often poorly recognized or completely unrecognized by common proteases like trypsin, chymotrypsin, and various exopeptidases.[2] By disrupting the required substrate geometry, the dmP-containing peptide resists enzymatic cleavage, leading to a longer circulating half-life.

Data Presentation: Impact on Metabolic Stability

While direct comparative data for a single peptide with and without dmP is sparse, the principle is well-established. The following table illustrates the expected outcome based on the known resistance of conformationally constrained peptidomimetics to proteolysis.[2][11]

| Peptide | Key Structural Feature | Expected Half-life in Serum | Rationale |

| Native Peptide (e.g., -Tyr-Pro-Phe-) | Flexible X-Pro bond | Short (minutes) | Susceptible to cleavage by various endo- and exopeptidases. |

| dmP Analog (e.g., -Tyr-dmP-Phe-) | Locked cis Tyr-dmP bond | Significantly Longer (hours) | The unnatural cis kink prevents recognition and binding by proteases.[2] |

Part 5: Conclusion and Future Outlook

5,5-dimethylproline is more than just a modified amino acid; it is a precision tool for peptide engineering. By providing deterministic control over the cis/trans isomerization of the preceding amide bond, it allows researchers and drug developers to:

-

Reduce Conformational Heterogeneity: Simplify SAR studies by removing ambiguity from the peptide's conformational ensemble.

-

Stabilize Bioactive Structures: Pre-organize peptides into their receptor-bound conformation to enhance binding affinity and selectivity.

-

Improve Metabolic Stability: Design peptides that are resistant to proteolytic degradation, leading to improved pharmacokinetic profiles.

The future of dmP in peptidomimetics is bright. Its application in cyclic peptides, where conformational control is paramount, holds significant promise.[12] Furthermore, combining dmP with other non-natural amino acids or backbone modifications could lead to novel scaffolds with unprecedented stability and tailored biological activities, paving the way for the next generation of peptide-based therapeutics.[13]

References

-

Elaridi, J., Jackson, W. R., & Robinson, A. J. (2005). A catalytic asymmetric synthesis of 5,5-dimethylproline. Tetrahedron: Asymmetry, 16(11), 2025-2029. [Link]

-

Hinderaker, M. P., & Raines, R. T. (2003). Synthesis of Fmoc-Asn(trt)-5,5-dimethyl-L-proline. Supporting Information for an article in Protein Science. [Link]

-

Čeřovský, V., & Scheraga, H. A. (2003). A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments. Journal of Peptide Research, 61(3), 140-151. [Link]

-

van Lierop, B. J., Jackson, W. R., & Robinson, A. J. (2010). 5,5-Dimethylproline dipeptides: An acid-stable class of pseudoproline. Tetrahedron, 66(29), 5357-5366. (Abstract available via ResearchGate). [Link]

-

Otvos, L., Jr., et al. (2011). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. Journal of Biological Chemistry, 286(45), 39591-39599. [Link]

-

Mutter, M., et al. (2000). Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines (ΨPro) in Peptide Synthesis, Molecular Recognition, and Drug Design. CHIMIA, 54(1), 12-21. (Abstract available via ResearchGate). [Link]

-

Cavelier, F., et al. (2006). Conformational studies of proline-, thiaproline- and dimethylsilaproline-containing diketopiperazines. Journal of Peptide Science, 12(10), 621-625. [Link]

-

Janzen, E. G., et al. (1989). Synthesis and Purification of 5,5-dimethyl-1-pyrroline-N-oxide for Biological Applications. Chemical Biology Interactions, 70(1-2), 167-172. [Link]

-

Albericio, F., & Goodman, M. (2012). Designing Peptidomimetics. UPCommons. [Link]

-

Samanta, U., & Karle, I. L. (2020). Conformational landscape of substituted prolines. Biophysical Reviews, 12(1), 107-124. [Link]

-

Iris Biotech GmbH. (n.d.). (Pseudo-)Prolines. [Link]

-

Patel, S. B., et al. (2022). Structure-based De Novo Design and Docking Studies of 5(S)-Methyl-L-Proline Containing Peptidomimetic Compounds as Dipeptidyl Peptidase-4 Inhibitors. Letters in Drug Design & Discovery, 19(6), 570-584. [Link]

-

Jackson, W. R., et al. (2007). Synthetic approaches to peptides containing the L-Gln-L-Val-D(S)-Dmt motif. Journal of Peptide Science, 13(5), 325-332. [Link]

-

Mutter, M., et al. (1998). Pseudo-Prolines as a Molecular Hinge: Reversible Induction of cis Amide Bonds into Peptide Backbones. Journal of the American Chemical Society, 120(34), 8850-8856. [Link]

-

Zare, A., et al. (2021). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 26(11), 3192. [Link]

-

Fairlie, D. P. (Ed.). (2015). Peptidomimetics I. Springer. [Link]

-

Reddy, T. R., & Gopi, H. N. (2016). Diastereoselective Synthesis of 5-Heteroaryl-Substituted Prolines Useful for Controlling Peptide-Bond Geometry. Organic Letters, 18(12), 2962-2965. [Link]

-

Karle, I. L., et al. (1994). Diproline Templates as Folding Nuclei in Designed Peptides. Conformational Analysis of Synthetic Peptide Helices Containing Amino Terminal Pro-Pro Segments. Journal of the American Chemical Society, 116(22), 10091-10096. (Abstract available via ResearchGate). [Link]

-

Rinaldi, S., et al. (2019). Occurrence of the d-Proline Chemotype in Enzyme Inhibitors. Molecules, 24(8), 1546. [Link]

-

Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Metabolism & Toxicology, 15(3). [Link]

-

Zhang, T., et al. (2026). Proline, a privileged fragment in drug design: advances and future perspectives. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. upcommons.upc.edu [upcommons.upc.edu]

- 2. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. media.iris-biotech.de [media.iris-biotech.de]

- 9. A catalytic asymmetric synthesis of 5,5-dimethylproline [laur.lau.edu.lb:8443]

- 10. raineslab.com [raineslab.com]

- 11. Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Proline, a privileged fragment in drug design: advances and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Conformational Analysis of 5,5-Dimethylpyrrolidine-2-Carboxylic Acid

Introduction: The Significance of Conformational Constraint in Drug Design

In the realm of medicinal chemistry and drug development, the precise control of molecular shape is paramount. Conformationally constrained amino acids are powerful tools in this endeavor, offering a strategy to rigidify peptide backbones, enhance binding affinity, improve metabolic stability, and increase receptor selectivity. Proline, with its unique cyclic structure, is a cornerstone of this approach, imposing significant constraints on the peptide backbone.[1] However, the exploration of proline analogs with tailored conformational preferences offers even greater control over molecular architecture.

This guide provides a comprehensive technical overview of the conformational analysis of 5,5-dimethylpyrrolidine-2-carboxylic acid, a non-natural, substituted proline analog. The introduction of gem-dimethyl groups at the C5 position is anticipated to impart a distinct conformational bias on the pyrrolidine ring, making it a valuable building block for designing novel peptides and peptidomimetics.[2][3] This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for a thorough conformational assessment of this molecule.

Synthesis of 5,5-Dimethylpyrrolidine-2-Carboxylic Acid

A robust synthetic route is the first step in any detailed analysis. While various methods exist for the synthesis of proline analogs, a common approach involves the derivatization of pyroglutamic acid or other suitable precursors.[4] The following is a representative protocol for the synthesis of 5,5-dimethylpyrrolidine-2-carboxylic acid.

Experimental Protocol: Synthesis

Materials:

-

(S)-Pyroglutamic acid

-

Boc-anhydride (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Methyl iodide (MeI)

-

Lithium diisopropylamide (LDA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

N-protection: Dissolve (S)-pyroglutamic acid in a 1:1 mixture of THF and water. Add Boc₂O and NaHCO₃ and stir at room temperature overnight. Acidify the reaction mixture with 1M HCl and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-pyroglutamic acid.

-

Methylation: Prepare a solution of LDA in dry THF at -78°C. Add a solution of N-Boc-pyroglutamic acid in dry THF dropwise. After stirring for 1 hour, add an excess of methyl iodide. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. The organic layers are combined, washed with brine, dried over MgSO₄, and concentrated.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the dimethylated product.

-

Deprotection: Dissolve the purified product in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours. Remove the solvent under reduced pressure to yield the final product, 5,5-dimethylpyrrolidine-2-carboxylic acid, as a hydrochloride salt.[5]

Theoretical Framework: Understanding the Conformational Landscape

The conformation of the pyrrolidine ring is not planar and can be described by a "puckering" of the five-membered ring. This puckering is crucial as it dictates the spatial orientation of the substituents and influences the overall shape of a peptide chain.

Pyrrolidine Ring Pucker: Endo vs. Exo

The puckering of the pyrrolidine ring is typically described by two main conformations:

-

Exo pucker: The Cγ atom is puckered out of the plane on the opposite side of the Cα carboxylate group.

-

Endo pucker: The Cγ atom is puckered out of the plane on the same side as the Cα carboxylate group.

The presence of substituents on the ring significantly influences the preferred pucker.[1] For 5,5-dimethylpyrrolidine-2-carboxylic acid, the bulky gem-dimethyl group at the C5 position is expected to introduce significant steric hindrance, which will likely favor a specific ring pucker to minimize steric strain.

Influence of the Gem-Dimethyl Group

The gem-dimethyl substitution at the C5 position is hypothesized to restrict the conformational flexibility of the pyrrolidine ring. This steric bulk will likely disfavor conformations where the methyl groups are eclipsed with adjacent substituents, leading to a more defined and predictable ring pucker. This can be a desirable trait in drug design, as it reduces the entropic penalty upon binding to a target.

Experimental Approaches to Conformational Analysis

A multi-faceted experimental approach is necessary to fully characterize the conformational preferences of 5,5-dimethylpyrrolidine-2-carboxylic acid.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the solution-state conformation of molecules.[6][7]

Key NMR Experiments:

-

¹H and ¹³C NMR: Provide information about the chemical environment of each atom. The chemical shifts of the ring protons and carbons can be indicative of the ring pucker.[8]

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, confirming the connectivity within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons.

-

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These are crucial for determining the through-space proximity of protons. The presence or absence of specific NOE cross-peaks can provide direct evidence for the ring pucker and the relative orientation of the substituents.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of 5,5-dimethylpyrrolidine-2-carboxylic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃ for the N-protected analog).[7]

-

Data Acquisition: Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (≥400 MHz).

-

Data Analysis: Analyze the coupling constants (³J values) between the ring protons, which are related to the dihedral angles via the Karplus equation. Analyze the NOESY/ROESY spectra to identify key through-space interactions that define the ring pucker.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state.[9][10] This technique offers a high-resolution snapshot of the atomic positions, bond lengths, and bond angles.

Experimental Protocol: X-ray Crystallography

-

Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.[11]

The solid-state conformation provides a crucial reference point, though it's important to remember that the solution-state conformation may differ due to solvent effects and dynamic processes.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is particularly useful for studying the secondary structure of peptides containing the modified amino acid.[12][13] The unique conformational constraints imposed by 5,5-dimethylpyrrolidine-2-carboxylic acid will likely result in a characteristic CD spectrum when incorporated into a peptide chain.

Experimental Protocol: CD Spectroscopy

-

Peptide Synthesis: Synthesize a series of short peptides containing 5,5-dimethylpyrrolidine-2-carboxylic acid.

-

Sample Preparation: Prepare solutions of the peptides in a suitable buffer.

-

Data Acquisition: Record the CD spectra of the peptides over a range of wavelengths (typically 190-260 nm).

-

Data Analysis: The shape and magnitude of the CD spectrum can provide information about the presence of secondary structures like helices, sheets, or turns.[14] Comparing the spectra to those of peptides containing natural proline can reveal the conformational influence of the gem-dimethyl substitution.

Computational Modeling

In silico methods are indispensable for complementing experimental data and providing a deeper understanding of the molecule's conformational landscape.[15]

Workflow for Computational Conformational Analysis

Caption: A typical workflow for the computational conformational analysis of a molecule.

Molecular Mechanics (MM)

MM methods use classical force fields to rapidly perform conformational searches and identify low-energy conformers. This is an excellent starting point for exploring the potential energy surface of the molecule.

Quantum Mechanics (QM)

QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are used to optimize the geometry and calculate the relative energies of the conformers identified by MM.[16] DFT can also be used to predict NMR chemical shifts, which can then be compared to experimental data for validation.

Molecular Dynamics (MD) Simulations

MD simulations model the movement of atoms over time, providing insights into the dynamic behavior of the molecule in a solvated environment.[17] This approach allows for the exploration of the conformational landscape and the identification of the most populated conformational states in solution.

Data Integration and Interpretation

The power of a comprehensive conformational analysis lies in the integration of data from all these techniques.

| Technique | Information Provided | Limitations |

| NMR Spectroscopy | Solution-state conformation, dynamic processes, through-space proximities | Provides an average picture in solution, interpretation can be complex |

| X-ray Crystallography | Definitive solid-state conformation, precise bond lengths and angles | Crystal packing forces can influence conformation, may not reflect solution state |

| CD Spectroscopy | Information on peptide secondary structure | Indirect measure of the conformation of the specific amino acid |

| Computational Modeling | Relative energies of conformers, dynamic behavior, prediction of spectroscopic properties | Accuracy is dependent on the level of theory and force field used |

By combining these approaches, a self-validating system is created. For instance, the lowest energy conformer predicted by DFT calculations should be consistent with the major conformation observed by NMR. The crystal structure can serve as a benchmark for validating the computational models.

Conclusion

The conformational analysis of 5,5-dimethylpyrrolidine-2-carboxylic acid is a multi-disciplinary undertaking that combines synthesis, spectroscopy, and computational modeling. The insights gained from such a study are invaluable for the rational design of novel peptides and peptidomimetics with tailored structural and functional properties. The steric hindrance introduced by the gem-dimethyl group is expected to significantly constrain the pyrrolidine ring, making this molecule a promising building block for creating conformationally well-defined bioactive compounds. This guide provides a robust framework for researchers to conduct a thorough and accurate conformational analysis, ultimately accelerating the drug discovery and development process.

References

- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.

- Vibrational circular dichroism spectra of proline in water

-

Circular dichroism spectra reveal the effect of peptide hydrophobicity... - ResearchGate. (URL: [Link])

-

Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures - PubMed. (URL: [Link])

-

Circular dichroism (CD) spectra of L-Pro.CA CDots and L-proline (A).... - ResearchGate. (URL: [Link])

-

(S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid ≥98% (HPLC) | Avantor. (URL: [Link])

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (URL: [Link])

- Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google P

-

Crystal structure of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid. (URL: [Link])

-

Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC. (URL: [Link])

-

Pyrrolidine nucleotide analogs with a tunable conformation - PubMed. (URL: [Link])

-

X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives - MDPI. (URL: [Link])

-

Pyrrolidine-5,5-trans-lactams. 2. The use of X-ray crystal structure data in the optimization of P3 and P4 substituents - PubMed. (URL: [Link])

-

ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions - Rsc.org. (URL: [Link])

-

5,5-dimethylpyrrolidine-2-carboxylic acid hydrochloride — Chemical Substance Information. (URL: [Link])

-

Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations - PubMed. (URL: [Link])

-

(2S)-pyrrolidine-2-carboxylic acid — Chemical Substance Information - NextSDS. (URL: [Link])

-

Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (URL: [Link])

-

Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application - Research Journal of Pharmacy and Technology. (URL: [Link])

-

Conformations and Physicochemical Properties of Biological Ligands in Various Environments - MDPI. (URL: [Link])

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives - ResearchGate. (URL: [Link])

Sources

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vwr.com [vwr.com]

- 3. jk-sci.com [jk-sci.com]

- 4. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 5. nextsds.com [nextsds.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Pyrrolidine-5,5-trans-lactams. 2. The use of X-ray crystal structure data in the optimization of P3 and P4 substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. mdpi.com [mdpi.com]

- 12. Vibrational circular dichroism spectra of proline in water at different pH values - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrrolidine nucleotide analogs with a tunable conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

protocol for incorporating (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid in SPPS

An Application Guide for the Solid-Phase Synthesis of Peptides Containing (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid

Introduction: Harnessing Steric Hindrance for Conformational Control

In the landscape of peptide chemistry, the quest for novel therapeutic agents and biomaterials often necessitates the incorporation of non-canonical amino acids.[1][2] (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, a proline analog, is a powerful building block for this purpose.[1][3] Its defining feature—a gem-dimethyl substitution at the 5-position of the pyrrolidine ring—introduces significant steric hindrance.[4] This structural constraint is not a mere inconvenience; it is a strategic tool. The steric bulk forces the preceding Xaa-dmP peptide bond to adopt a predominantly cis conformation, a feature that can be exploited to design peptides with specific, stable secondary structures, enhance metabolic stability, and improve cell permeability.[4][5]

However, the very property that makes this amino acid valuable also presents a considerable challenge during Solid-Phase Peptide Synthesis (SPPS).[4] The steric hindrance imposed by the dimethyl moieties significantly impedes the kinetics of both the coupling reaction and the N-α-Fmoc deprotection step.[4][6] Standard SPPS protocols are often insufficient, leading to incomplete reactions, the formation of deletion sequences, and ultimately, low purity and yield of the target peptide.

This guide provides a detailed protocol and technical insights for the successful incorporation of (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid into peptide sequences. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique conformational properties of this sterically hindered amino acid.

Core Challenges & Mechanistic Considerations

Successfully incorporating a sterically demanding residue like 5,5-dimethylproline requires a departure from standard SPPS methodologies. The primary hurdles are twofold:

-

Inefficient Amide Bond Formation (Coupling): The gem-dimethyl groups create a sterically crowded environment around both the secondary amine of the proline analog and its carboxylic acid. This bulk physically obstructs the approach of reagents, slowing down the reaction rate.[6] Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often not potent enough to overcome this energy barrier, resulting in failed couplings.[6] Similarly, coupling the next amino acid onto the 5,5-dimethylproline residue is equally challenging.

-

Incomplete Fmoc Group Removal (Deprotection): The steric shield can also hinder the approach of the piperidine base used for Fmoc deprotection.[7] This can lead to incomplete removal of the Fmoc group, which prevents the subsequent amino acid from being coupled and results in the accumulation of N-terminally blocked, truncated sequences.[7]

To overcome these challenges, the protocol must be optimized with more powerful reagents, modified reaction conditions, and rigorous monitoring.

Materials and Reagents

| Category | Reagent/Material | Purpose/Recommendation |

| Resin | Rink Amide, Wang, or 2-Chlorotrityl Resin | Choice depends on desired C-terminal functionality (amide or acid). |

| Amino Acids | (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid | The sterically hindered building block.[1] |

| Standard Fmoc-protected amino acids | For the remainder of the peptide sequence. | |

| Solvents | N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions. |

| N-Methyl-2-pyrrolidone (NMP) | Superior solvating properties, recommended for difficult or aggregating sequences.[6] | |

| Dichloromethane (DCM) | Used for resin swelling and washing.[8] | |

| Deprotection | 20% (v/v) Piperidine in DMF | Standard Fmoc deprotection solution.[9] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | A stronger, non-nucleophilic base used as an additive for difficult deprotections. | |

| Coupling | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Highly Recommended. A potent uronium salt activating agent that forms a highly reactive HOAt ester, effective for hindered couplings.[6][9] |

| HCTU, PyAOP, PyBOP, COMU | Alternative high-efficiency coupling reagents suitable for sterically demanding reactions.[6][9][10] | |

| Bases | N,N-Diisopropylethylamine (DIPEA) or Collidine | Non-nucleophilic bases used during the coupling step to maintain basic conditions.[11] |

| Monitoring | Ninhydrin (Kaiser Test) Reagents | For detecting free primary amines. Note: Proline and its analogs yield a yellow/brown color, not the typical blue. |

| Cleavage | Trifluoroacetic acid (TFA) | Primary reagent for cleaving the peptide from the resin and removing side-chain protecting groups.[9] |

| Scavengers (e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (DDT)) | To quench reactive species generated during cleavage.[9] |

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the manual SPPS steps for incorporating (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid. It assumes a synthesis scale of 0.1 mmol on a suitable resin.

Diagram: General SPPS Workflow for Hindered Residues

Caption: General workflow for incorporating a sterically hindered amino acid in SPPS.

1. Resin Preparation and Swelling

-

Place the resin (e.g., 0.1 mmol substitution) into a suitable reaction vessel.

-

Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation.

-

Drain the DMF.

2. N-α-Fmoc Deprotection (Prior to Coupling Dimethylproline)

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate for an initial 3-5 minutes, then drain.[9]

-

Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.[9]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene adduct.

-

Expert Insight: For sequences prone to aggregation, extending the second deprotection time to 30 minutes or using a solution of 2% DBU / 2% piperidine in DMF for 2 x 5 minutes can improve deprotection efficiency.[7]

-

3. Coupling of (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid

This step is critical and requires potent activation to overcome steric hindrance. A double coupling is strongly recommended.

First Coupling:

-

Pre-activation: In a separate vial, dissolve (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid (4 eq., 0.4 mmol), HATU (3.9 eq., 0.39 mmol), and DIPEA (8 eq., 0.8 mmol) in DMF (approx. 2-3 mL).

-

Allow the pre-activation mixture to stand for 2-5 minutes at room temperature. This generates the highly reactive O-(7-azabenzotriazol-1-yl) ester.[6]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. Standard coupling times of 30-60 minutes are often insufficient.[6]

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

Second Coupling (Recommended):

-

Repeat the pre-activation and coupling steps (3.1-3.4) with a fresh solution of activated (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid.

-

After the second coupling, drain the solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (2-3 times) before proceeding to the next deprotection step.

4. Coupling of the Subsequent Amino Acid (onto Dimethylproline)

The acylation of the secondary amine of the newly incorporated 5,5-dimethylproline is also sterically hindered. Therefore, the protocol described in Step 3 (using HATU, extended coupling times, and double coupling) should be repeated for the next amino acid in the sequence.

5. Monitoring the Reaction

-

The Kaiser (ninhydrin) test should be performed after the deprotection step (Step 2) to confirm the presence of a free primary amine (a positive test yields a deep blue color).

-

After coupling the dimethylproline (Step 3), a Kaiser test should show a negative result (yellow/colorless beads), confirming that the previous free amine has been successfully acylated. Proline analogs themselves do not give a positive blue color.

6. Final Cleavage and Deprotection

-

After the full peptide sequence is assembled, wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A standard and effective mixture is TFA/Water/TIS (95:2.5:2.5) .[9]

-

Add the cleavage cocktail to the resin (approx. 10 mL/g of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[9]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Data Summary: Optimized vs. Standard Coupling Conditions

| Parameter | Standard SPPS Protocol | Recommended Protocol for Dimethylproline | Causality / Rationale |

| Coupling Reagent | HBTU, TBTU, DIC/HOBt | HATU , HCTU, PyAOP, COMU | Uronium/phosphonium salts based on HOAt (like HATU) or Oxyma (like COMU) are significantly more reactive and effective at overcoming the high activation energy of sterically hindered couplings.[4][6][10] |

| Amino Acid Eq. | 3-5 equivalents | 4-5 equivalents | A higher concentration of the activated species helps to drive the slow reaction towards completion. |

| Base Eq. (DIPEA) | 6-10 equivalents | 8-10 equivalents | Ensures the reaction medium remains sufficiently basic for the coupling to proceed efficiently. |

| Reaction Time | 30-60 minutes | 2-4 hours , potentially overnight | Steric hindrance dramatically slows reaction kinetics, requiring significantly more time for the coupling to reach completion.[6] |

| Temperature | Room Temperature | Room Temperature, or gentle heating (30-40°C) | Increased temperature can increase the reaction rate but must be used cautiously to avoid potential side reactions like racemization.[7] Microwave-assisted synthesis is also a highly effective alternative.[6][12] |

| Coupling Strategy | Single Coupling | Double Coupling | Performing the reaction twice with fresh reagents is a robust method to maximize coupling efficiency and minimize deletion sequences.[6] |

| Solvent | DMF | DMF or NMP | NMP has superior solvating properties and can be more effective at disrupting peptide aggregation on the resin, which can further impede reagent access.[6] |

Troubleshooting and Advanced Considerations

-

Persistent Incomplete Coupling: If double coupling with HATU is still insufficient, consider converting the Fmoc-amino acid to its acyl fluoride. Amino acid fluorides are highly reactive and are particularly suited for coupling extremely hindered residues.[6][13]

-

Peptide Aggregation: For long or hydrophobic sequences, aggregation can become a major issue, preventing reagent access. Consider incorporating "structure-disrupting" elements like pseudoproline dipeptides or Hmb backbone protection at strategic points in the sequence (approximately every 6 residues) to maintain solvation of the growing peptide chain.[14]

-

Difficult Deprotection: If monitoring indicates incomplete Fmoc removal, increase the deprotection time (e.g., 2 x 20-30 min) or use a more potent deprotection cocktail such as 2% DBU and 5% piperazine in DMF.[7]

Conclusion

The incorporation of (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is a challenging but achievable goal in SPPS. Success hinges on recognizing the profound impact of its steric hindrance and proactively adjusting the synthesis protocol. By moving beyond standard conditions and employing potent coupling reagents like HATU, extending reaction times, performing double couplings, and utilizing rigorous monitoring, researchers can effectively incorporate this valuable building block. This enables the synthesis of novel peptides with controlled conformations, paving the way for new frontiers in drug discovery and materials science.

References

- Benchchem. Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered β-Amino Acids.

- Benchchem. Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Veranova. (2025). White Paper: A Glimpse into the Development of Peptide Coupling Reagents.

- Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.

- ChemPep. Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.

- Chem-Impex. (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid.

- Various Authors. (Year N/A). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.

- Unknown Author. Mastering Solid Phase Peptide Synthesis (SPPS).

- J&K Scientific. (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid.

- Pogozheva, E. I., et al. (2003). A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments. PubMed.

- Benchchem. Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives.

- Unknown Author. (Year N/A). 5,5-Dimethylproline dipeptides: Anacid-stable class of pseudoproline. Request PDF.

- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- Benchchem. Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Fmoc-N-Me.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jpt.com [jpt.com]

- 3. jk-sci.com [jk-sci.com]

- 4. A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. veranova.com [veranova.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 13. Knowledge Center Archive - Bachem [bachem.com]

- 14. chempep.com [chempep.com]

Application Note: Overcoming Steric Hindrance in Solid-Phase Peptide Synthesis – Coupling Strategies for Fmoc-5,5-Dimethylproline

Introduction & The Steric Challenge

The incorporation of conformationally constrained amino acids is a cornerstone of modern peptidomimetic drug development. Specifically, 5,5-dimethylproline (dmP) is utilized to rigidly lock the prolyl amide bond in a cis geometry, preventing cis/trans isomerization and stabilizing bioactive secondary structures[1].

However, the structural features that make dmP valuable also make it notoriously difficult to synthesize. The gem-dimethyl groups at the α -carbon create a massive steric shield around the secondary pyrrolidine amine. This steric bulk impedes both the acylation of the dmP nitrogen (forming the Xaa-dmP bond) and the activation of the dmP carboxylate (forming the dmP-Xaa bond). Standard coupling reagents, such as DIC/HOBt or HBTU, lack the electrophilic drive to overcome this activation energy barrier, leading to incomplete couplings, deletion sequences, and high rates of epimerization due to prolonged reaction times[2].

Mechanistic Insights: Why Advanced Reagents are Required

To successfully couple hindered systems like dmP, the chemistry must rely on highly reactive intermediates and transition-state stabilization.

The 7-Aza Effect (HATU/HOAt): When acylating the secondary amine of dmP, HATU is considered the gold standard. HATU generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. The critical mechanistic advantage is the "7-aza effect": the nitrogen atom at position 7 of the pyridine ring provides intramolecular anchimeric (neighboring-group) assistance. It acts as a hydrogen-bond acceptor, coordinating the incoming hindered amine and pre-organizing the transition state, which drastically accelerates aminolysis[3]. In comparative studies synthesizing the sterically congested -Tyr-dmP- bond, HATU definitively outperformed both phosphonium (PyBroP) and acid fluoride (TFFH) generators[4].

OxymaPure and COMU: Prolonged activation of hindered carboxylates (like Fmoc-dmP-OH) increases the residence time of the activated species, promoting oxazolone formation and subsequent racemization[3]. COMU, a third-generation uronium salt based on the OxymaPure leaving group, solves this. COMU matches or exceeds the reactivity of HATU due to its high electrophilicity and the internal hydrogen-bonding capacity of the Oxyma moiety, while significantly reducing epimerization[5]. Furthermore, Oxyma-based reagents eliminate the explosion hazards associated with benzotriazole derivatives (HOBt/HOAt)[6].

Comparative Analysis of Coupling Reagents

The following table summarizes the quantitative and mechanistic profiles of reagents used for hindered amino acids, guiding the selection process for dmP synthesis.

| Coupling Reagent | Active Ester Generated | Relative Aminolysis Rate | Epimerization Risk | Mechanistic Advantage | Optimal Use Case in dmP Synthesis |

| HATU | HOAt | Very Fast | Moderate | Anchimeric assistance via 7-Aza nitrogen[3]. | Acylating the highly hindered dmP secondary amine[4]. |

| COMU | OxymaPure | Very Fast | Low | High electrophilicity, internal H-bonding[5]. | High-efficiency coupling with reduced epimerization. |

| DIC / OxymaPure | OxymaPure | Fast | Very Low | Non-explosive, avoids guanidinylation[6]. | Activating the dmP carboxylate; scale-up synthesis. |

| TFFH | Acid Fluoride | Fast | High | Minimal steric bulk of the fluoride leaving group[2]. | Specialized cases; prone to side reactions. |

Decision Workflow for Hindered Couplings

Figure 1: Decision matrix for coupling sterically hindered 5,5-dimethylproline.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Experimental causality dictates that uronium salts (HATU, COMU) can react directly with free amines to form dead-end guanidino byproducts. Therefore, pre-activation is mandatory , and the coupling reagent is always used in a slight stoichiometric deficit relative to the amino acid.

Protocol A: Acylating the dmP Secondary Amine (Formation of Xaa-dmP Bond)

This is the most sterically demanding step in the synthesis.

-

Resin Preparation: Swell the H-dmP-Peptide-Resin in N,N-Dimethylformamide (DMF) for 30 minutes.

-

Pre-activation (Critical): In a separate vial, dissolve Fmoc-Xaa-OH (3.0 equiv) and HATU (2.9 equiv) in minimal DMF to achieve a concentration of ~0.2 M. The 0.1 equiv deficit of HATU prevents irreversible guanidinylation of the resin-bound dmP amine.

-

Base Addition: Add N,N-Diisopropylethylamine (DIEA) (6.0 equiv) to the solution. Stir for exactly 1–2 minutes to generate the highly reactive OAt active ester.

-

Coupling: Transfer the pre-activated mixture to the resin. Agitate at room temperature for 3–4 hours.

-

Expert Insight: For extreme steric clashes (e.g., coupling β -branched amino acids like Fmoc-Ile-OH onto dmP), utilize microwave-assisted SPPS (75°C for 15 minutes) to provide the necessary thermodynamic energy.

-

-

Validation: Wash the resin (DMF 3x, DCM 3x). Perform a Chloranil test .

-

Causality: The standard Kaiser (ninhydrin) test only detects primary amines and will yield a false negative on the secondary amine of dmP. The Chloranil test specifically detects secondary amines. A negative result (colorless/yellow beads) indicates successful coupling. A positive result (blue/green beads) necessitates a second coupling cycle using COMU/TMP to alter the solvent/reagent dynamics.

-

Protocol B: Activating the dmP Carboxylate (Formation of dmP-Xaa Bond)

While less hindered than the nitrogen, the dmP carboxylate is prone to oxazolone-induced epimerization during slow couplings.

-

Pre-activation: Dissolve Fmoc-dmP-OH (3.0 equiv) and OxymaPure (3.0 equiv) in DMF (0.2 M).

-

Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 equiv). Stir for 5 minutes.

-

Causality: DIC/OxymaPure completely avoids the guanidinylation risks associated with uronium salts and provides superior epimerization control for the activated dmP carboxylate[6].

-

-

Coupling: Add the activated mixture to the H-Xaa-Peptide-Resin. Agitate for 1.5–2 hours at room temperature.

-

Validation: Wash the resin thoroughly. Perform a standard Kaiser test . A negative result (yellow solution/beads) confirms the completion of the acylation of the primary amine on the growing chain.

References

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Bachem URL

- PubMed (J Pept Res. 2003)

- PeptideChemistry.

- Solid-Phase Synthesis of Peptoid Oligomers Containing Crowded tert-Butyl Side Chains ACS Publications URL

- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development - ACS Publications URL

- Novabiochem® Coupling Reagents Merck Millipore URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Knowledge Center Archive - Bachem [bachem.com]

- 3. peptidechemistry.org [peptidechemistry.org]

- 4. A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. merckmillipore.com [merckmillipore.com]

applications of (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid in drug discovery

Application Note: Strategic Implementation of (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid in Drug Discovery

Executive Summary & Mechanistic Rationale